4-{[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[(E)-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, a thiol group, and a dibromo-methoxyphenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 3,5-dibromo-2-methoxybenzaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions . The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(E)-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antibacterial or antifungal activity .
Comparison with Similar Compounds
Similar Compounds
- **4-{[(E)-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-N-(5-ETHOXY-1,3,4-THIADIAZOL-2-YL)BENZENESULFONAMIDE
- **N’-[(E)-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE
Uniqueness
4-[(E)-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to its combination of a triazole ring, a thiol group, and a dibromo-methoxyphenyl moiety. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H12Br2N4OS |
---|---|
Molecular Weight |
468.2 g/mol |
IUPAC Name |
4-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12Br2N4OS/c1-23-14-11(7-12(17)8-13(14)18)9-19-22-15(20-21-16(22)24)10-5-3-2-4-6-10/h2-9H,1H3,(H,21,24)/b19-9+ |
InChI Key |
MBZWDDRBXCMJBL-DJKKODMXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1Br)Br)/C=N/N2C(=NNC2=S)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C=NN2C(=NNC2=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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